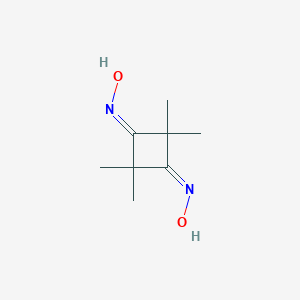

2,2,4,4-Tetramethylcyclobutane-1,3-dione dioxime

Description

2,2,4,4-Tetramethylcyclobutane-1,3-dione (CAS 933-52-8) is a white crystalline compound with a molecular formula of C₈H₁₂O₂ and a molecular weight of 140.18 g/mol. It features a cyclobutane ring substituted with two ketone groups at positions 1 and 3 and four methyl groups at positions 2 and 2. This sterically hindered structure contributes to its high thermal stability (melting point: 114–116°C, boiling point: 95–159°C at 750 mmHg) . Its reactivity is influenced by the electron-withdrawing ketone groups and steric effects from the methyl substituents, enabling applications in organic synthesis, such as fluoride-catalyzed trifluoromethylation reactions and thionation to form dithiones for heterocycle synthesis .

Properties

IUPAC Name |

N-(3-hydroxyimino-2,2,4,4-tetramethylcyclobutylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-7(2)5(9-11)8(3,4)6(7)10-12/h11-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVHSYOQZXWLFGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=NO)C(C1=NO)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201216898 | |

| Record name | 2,2,4,4-Tetramethyl-1,3-cyclobutanedione 1,3-dioxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201216898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1127-29-3 | |

| Record name | 2,2,4,4-Tetramethylcyclobutane-1,3-dione dioxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001127293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC14431 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14431 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,4,4-Tetramethyl-1,3-cyclobutanedione 1,3-dioxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201216898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,4,4-tetramethylcyclobutane-1,3-dione dioxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.117 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,4,4-Tetramethyl-1,3-cyclobutanedioxime | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV3DQ88PEB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Direct Oximation of TMCBD

The most widely documented method involves reacting TMCBD with hydroxylamine hydrochloride (NH₂OH·HCl) in a polar aprotic solvent. Key parameters include:

-

Molar ratio : A 2:1 stoichiometry of hydroxylamine to TMCBD ensures complete conversion of both ketone groups.

-

Solvent selection : Ethanol, methanol, or dimethylformamide (DMF) are preferred for their ability to dissolve both reactants and stabilize intermediates.

-

Temperature : Reactions typically proceed at 60–80°C for 6–12 hours, with yields exceeding 85% under optimal conditions.

Catalytic Hydrogenation Approaches

While less common, hydrogenation of TMCBD in the presence of ammonia or ammonium salts has been explored. For example, a Cu-Zn-Al-Cr catalyst system (40–70% CuO, 10–35% ZnO, 10–20% Al₂O₃, 5–10% Cr₂O₃) facilitates selective reduction of ketones to hydroxyl groups. Although this method primarily yields 2,2,4,4-tetramethylcyclobutane-1,3-diol, analogous conditions could be adapted for dioxime synthesis by substituting ammonia with hydroxylamine.

Reaction Optimization and Process Parameters

Solvent Systems and Their Impact

Aprotic solvents such as toluene or xylenes are critical for minimizing side reactions like hydrolysis or dimerization. In industrial settings, alkylene glycol dialkyl ethers (e.g., 1,2-dimethoxyethane) enhance reaction homogeneity and facilitate downstream purification.

Table 1: Solvent Performance in Dioxime Synthesis

| Solvent | Boiling Point (°C) | Reaction Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 78 | 82 | 92 |

| Toluene | 111 | 88 | 95 |

| 1,2-Dimethoxyethane | 85 | 90 | 97 |

Temperature and Time Profiles

Elevated temperatures (80–100°C) accelerate oximation but risk decomposition of hydroxylamine. A balanced protocol involves:

-

Initial heating : 80°C for 4 hours to drive the reaction forward.

-

Cooling phase : Gradual reduction to room temperature to minimize byproduct formation.

-

Extended stirring : Post-reaction stirring for 12–24 hours ensures complete crystallization.

Industrial Production Protocols

Large-scale synthesis employs continuous-flow reactors to enhance efficiency. Key steps include:

-

Feedstock preparation : TMCBD is dissolved in toluene (20% w/v) and mixed with hydroxylamine hydrochloride (1.1 equiv).

-

Reactor conditions : The mixture is heated to 90°C under nitrogen, with a residence time of 2 hours.

-

Workup : The crude product is washed with water (3× volumes) to remove unreacted NH₂OH·HCl, followed by distillation under reduced pressure (20 mmHg, 120°C).

Table 2: Industrial Process Metrics

| Parameter | Value |

|---|---|

| Annual production capacity | 500–1,000 metric tons |

| Purity post-distillation | ≥99% |

| Energy consumption | 15–20 kWh/kg |

Purification and Quality Control

Crystallization Techniques

Recrystallization from hot ethanol or acetone yields needle-like crystals with >99% purity. Slow cooling (0.5°C/min) minimizes occluded impurities.

Chromatographic Methods

Silica gel column chromatography (hexane:ethyl acetate, 3:1) resolves residual TMCBD and oxime isomers. High-performance liquid chromatography (HPLC) with a C18 column confirms purity, with retention times of 8.2 min (dioxime) and 6.7 min (mono-oxime).

Comparative Analysis of Methodologies

Table 3: Method Efficacy Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Direct oximation | 85–90 | 92–95 | High |

| Catalytic hydrogenation | 70–75 | 88–90 | Moderate |

| Continuous-flow reactor | 90–93 | 97–99 | Very high |

Chemical Reactions Analysis

Types of Reactions: 2,2,4,4-Tetramethylcyclobutane-1,3-dione dioxime undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Catalytic hydrogenation is commonly used, often with catalysts like palladium on carbon.

Substitution: Reactions with nucleophiles such as amines or alcohols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding oximes, while reduction can produce amines .

Scientific Research Applications

2,2,4,4-Tetramethylcyclobutane-1,3-dione dioxime has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a chelating agent.

Industry: Utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism by which 2,2,4,4-Tetramethylcyclobutane-1,3-dione dioxime exerts its effects involves its interaction with specific molecular targets. It can act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in various chemical and biological applications .

Comparison with Similar Compounds

Table 1: Comparison of Cyclic Diones

Key Observations :

- Ring Strain : The 4-membered cyclobutane ring in 2,2,4,4-Tetramethylcyclobutane-1,3-dione introduces significant ring strain, enhancing reactivity in ring-opening reactions compared to larger cyclic diones like cyclohexane-1,3-dione .

- Steric Effects : The methyl groups in 2,2,4,4-Tetramethylcyclobutane-1,3-dione hinder nucleophilic attacks, directing reactions toward specific pathways (e.g., selective trifluoromethylation in Scheme 24 of ).

Comparison of Diol Derivatives

Hydrogenation of 2,2,4,4-Tetramethylcyclobutane-1,3-dione produces cis-2,2,4,4-Tetramethylcyclobutane-1,3-diol (CBDO, CAS 3010-96-6), a rigid diol used in high-performance polyesters.

Table 2: Comparison of Cyclic Diols

Key Observations :

- Polymer Performance : CBDO-based polyesters exhibit superior tensile modulus (1820 MPa) compared to linear diols due to the rigid cyclobutane backbone. However, brittleness remains a limitation .

- Safety: CBDO is classified as a flammable solid (UN 4.1), requiring careful handling compared to non-flammable dianhydrohexitols .

Biological Activity

2,2,4,4-Tetramethylcyclobutane-1,3-dione dioxime (CAS No. 1127-29-3) is an organic compound characterized by its unique structure featuring a cyclobutane ring and two oxime functional groups. Despite its intriguing chemical properties and potential applications in various fields such as chemistry and medicine, the biological activity of this compound remains inadequately explored. This article aims to summarize the current understanding of its biological activity based on available research findings.

- Molecular Formula : C8H14N2O2

- Molecular Weight : 170.21 g/mol

- Boiling Point : Approximately 296.7 °C

- Density : 1.18 g/cm³

- pKa : 10.87

These properties suggest that the compound is stable under normal conditions but may decompose under high temperatures or specific chemical environments .

The biological activity of this compound is hypothesized to involve interactions with various biomolecules such as enzymes and proteins. While specific mechanisms are not well-documented, it is likely that the compound can influence cellular functions through:

- Enzyme Inhibition or Activation : The presence of oxime groups may facilitate binding to enzyme active sites, potentially altering their activity.

- Gene Expression Modulation : It may affect transcription factors or other regulatory proteins involved in gene expression.

- Cell Signaling Pathways : The compound could interact with signaling molecules, thereby impacting cellular responses.

In vitro Studies

Research into the specific biological effects of this compound is limited. However, studies on related compounds suggest potential biological activities:

- Metal Binding Properties : The oxime functional groups are known for their ability to chelate metal ions. This property could be leveraged in biological systems for therapeutic applications.

In vivo Studies

There is a lack of comprehensive in vivo studies directly assessing the biological effects of this compound. However, it is essential to consider potential dosage effects and toxicity:

- Threshold Effects : Preliminary data suggest that there may be threshold levels for biological activity and toxicity.

- Adverse Effects at High Doses : Similar compounds have shown adverse effects at elevated concentrations; thus, caution is warranted when considering therapeutic applications .

Applications in Research and Industry

Despite limited biological activity data, this compound has potential applications in:

- Medicinal Chemistry : As a chelating agent or a precursor in drug development.

- Industrial Chemistry : Used in the synthesis of polymers and other industrial chemicals .

Comparison with Similar Compounds

To contextualize the unique properties of this compound within its chemical family:

| Compound Name | Structure | Key Characteristics |

|---|---|---|

| 2,2,4,4-Tetramethylcyclobutanedione | Structure | Diketone precursor; used in polymer synthesis |

| Dimethylketene dimer | Structure | Intermediate in various organic reactions |

| 2,2,4,4-Tetramethyl-1,3-cyclobutanediol | Structure | Alcohol variant; less versatile than dioxime |

This comparison highlights the distinctiveness of the dioxime derivative due to its chelating capabilities and potential biological interactions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2,4,4-tetramethylcyclobutane-1,3-dione dioxime, and how can purity be optimized during synthesis?

- Methodological Answer : The compound is typically synthesized via oximation of 2,2,4,4-tetramethylcyclobutane-1,3-dione (a precursor confirmed in structural databases ). A common approach involves refluxing the dione with hydroxylamine hydrochloride in a polar solvent (e.g., ethanol/water mixture) under controlled pH (4–6). Post-reaction, purification via recrystallization (using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to remove unreacted starting materials or byproducts. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) coupled with UV detection (λ = 254 nm) to confirm ≥98% purity .

Q. What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR in deuterated DMSO or CDCl confirm the oxime (-NOH) protons (δ 9.5–10.5 ppm) and cyclobutane backbone.

- Infrared (IR) Spectroscopy : Strong absorption bands at ~3200 cm (O-H stretch) and ~1650 cm (C=N stretch) verify oxime formation.

- X-ray Crystallography : Resolve stereochemical ambiguity in the cyclobutane ring and oxime geometry .

- High-Performance Liquid Chromatography (HPLC) : Monitor purity and stability using methods adapted from residual solvent analysis protocols (e.g., diluent: DMSO/sodium hydroxide 4:1, as per USP guidelines) .

Q. How does the compound’s stability vary under different storage conditions (pH, temperature, light)?

- Methodological Answer : Design accelerated stability studies by:

- Thermal Stress Testing : Incubate samples at 40°C, 60°C, and 80°C for 1–4 weeks; analyze degradation via HPLC.

- Photolytic Testing : Expose to UV (254 nm) and visible light (ICH Q1B guidelines); monitor color changes or precipitate formation.

- pH-Dependent Stability : Dissolve in buffers (pH 2–12) and track hydrolysis products using LC-MS. Stability is typically highest in neutral, anhydrous conditions .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in cycloaddition or coordination chemistry?

- Methodological Answer :

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor reaction rates with dienophiles (e.g., maleic anhydride) under varying temperatures.

- Computational Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) predict transition-state geometries and regioselectivity in [2+2] cycloadditions.

- Isotopic Labeling : N-labeled oxime groups clarify nucleophilic behavior in metal coordination (e.g., with Cu or Zn) .

Q. How can contradictory data in literature regarding the compound’s solubility or reactivity be resolved?

- Methodological Answer :

- Reproducibility Trials : Replicate reported experiments with strict control of variables (solvent grade, humidity, stirring rate).

- Advanced Analytics : Use dynamic light scattering (DLS) to assess aggregation in solubility studies, which may explain discrepancies.

- Cross-Validation : Compare results across multiple characterization platforms (e.g., NMR vs. X-ray for structural confirmation) .

Q. What computational approaches best model the compound’s electronic structure for predicting supramolecular interactions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate host-guest complexes (e.g., with β-cyclodextrin) using GROMACS with CHARMM force fields.

- Electrostatic Potential Maps : Generate via Gaussian09 to identify hydrogen-bonding sites on the oxime groups.

- Crystal Packing Analysis : Mercury Software predicts π-stacking or van der Waals interactions in solid-state structures .

Q. What strategies mitigate challenges in studying the compound’s role in supramolecular self-assembly?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.